COX-2 Inhibitory Activity and Selectivity Comparison vs. Celecoxib
Compounds containing the methylsulfonyl pharmacophore, a key feature of 2-Methyl-4-(methylsulfonyl)-1H-imidazole, exhibit potent and selective COX-2 inhibition. In a comparative study of 2,4,5-triarylimidazoles, the methylsulfonyl-containing analog 11f demonstrated a COX-2 IC50 of 0.15 μM and a selectivity index of 75. While less potent than the reference drug celecoxib (COX-2 IC50 = 0.06 μM; SI = 405), this data establishes a clear baseline for the activity of methylsulfonyl-imidazole cores [1].
| Evidence Dimension | COX-2 inhibition potency and selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.15 μM, Selectivity Index = 75 (for analog 11f containing methylsulfonyl-imidazole core) |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.06 μM, Selectivity Index = 405 |
| Quantified Difference | Analog 11f is 2.5-fold less potent than celecoxib, with 5.4-fold lower selectivity |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assay |
Why This Matters
This provides a reference point for the expected potency and selectivity of methylsulfonyl-imidazole scaffolds, which is critical for prioritizing this compound in COX-2 targeted drug discovery campaigns.
- [1] Design and synthesis of new 2,4,5-triarylimidazole derivatives as selective cyclooxygenase (COX-2) inhibitors. Med Chem Res. 2012;21:1869–1875. View Source
